molecular formula C20H27ClN4O2S B2524278 3-(4-(4-(2-chlorobenzyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 1351631-87-2

3-(4-(4-(2-chlorobenzyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2524278
CAS No.: 1351631-87-2
M. Wt: 422.97
InChI Key: RCCYCDYLUOBRGW-UHFFFAOYSA-N
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Description

3-(4-(4-(2-chlorobenzyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C20H27ClN4O2S and its molecular weight is 422.97. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Compounds similar to the one have been studied for their interaction with specific receptors, such as the CB1 cannabinoid receptor. For example, the molecular interaction of a structurally related antagonist has been analyzed using the AM1 molecular orbital method, revealing distinct conformations that contribute to its binding affinity and specificity towards the receptor. This research has led to the development of unified pharmacophore models, enhancing our understanding of receptor-ligand interactions and aiding in the design of new therapeutic agents with optimized properties (Shim et al., 2002).

Antibacterial Efficacy and Enzyme Inhibition

Novel derivatives have been synthesized and tested for their antibacterial efficacy, demonstrating significant activity against various bacterial strains, including MRSA and VRE. These compounds have also shown potent biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin. Furthermore, their role as enzyme inhibitors, specifically targeting the MurB enzyme, has been highlighted, opening new avenues for antibacterial drug development (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities

Derivatives featuring the pyrazole moiety have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These studies provide valuable insights into the therapeutic potential of such compounds in treating neurological disorders and infectious diseases, highlighting their significance in medicinal chemistry research (Aytemir et al., 2004).

Anticancer Agent Development

Research on pyrazole carboxamide derivatives has led to the identification of compounds with promising anticancer activities. These studies contribute to the ongoing search for effective anticancer agents, providing a foundation for further exploration and development in the field of oncology (El-Masry et al., 2022).

Properties

IUPAC Name

3-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O2S/c1-15-20(16(2)25(22-15)18-7-12-28(26,27)14-18)24-10-8-23(9-11-24)13-17-5-3-4-6-19(17)21/h3-6,18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYCDYLUOBRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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